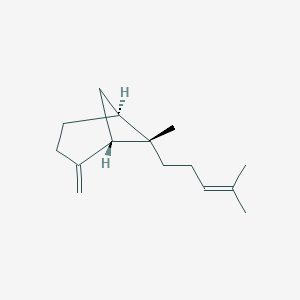
(+)-Endo-beta-bergamotene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-endo-beta-bergamotene is a sesquiterpene consisting of a bicyclo[3.1.1]heptane skeleton substituted at position 2 by a methylidene group and at position 6 by methyl and 4-methylpent-3-en-1-yl groups (the all-S diastereoisomer). It has a role as a plant metabolite. It is a bridged compound and a sesquiterpene.
Applications De Recherche Scientifique
Biological Properties
Research has demonstrated that (+)-Endo-beta-bergamotene possesses several notable biological activities:
- Antimicrobial Activity : Studies have shown that bergamotane sesquiterpenoids exhibit significant antimicrobial properties against various pathogens. This includes activity against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
- Insecticidal Properties : The compound has been identified as a potent insect repellent and oviposition stimulant, particularly effective against agricultural pests such as aphids. Its effectiveness in deterring pest behavior positions it as a valuable tool in sustainable agriculture .
- Anti-inflammatory Effects : this compound has shown promise in modulating inflammatory responses, suggesting potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity : The compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential role in cancer therapy. This property necessitates further exploration to understand its mechanisms and efficacy .
Agricultural Applications
The application of this compound in agriculture is particularly noteworthy. Its natural insecticidal properties can be harnessed to develop eco-friendly pest control strategies. For instance:
- Transgenic Plants : Research has successfully introduced genes responsible for the biosynthesis of this compound into cultivated tomato plants. This genetic engineering approach resulted in enhanced resistance to aphids, thereby reducing the reliance on chemical pesticides .
- Plant Growth Regulation : The compound may play a role in regulating plant growth and development, potentially leading to improved crop yields and resilience against environmental stressors .
Case Studies
- Fungal Sources : A comprehensive review of fungal-derived bergamotane sesquiterpenoids revealed that various marine fungi produce these compounds with diverse biological activities. This highlights the potential for discovering new pharmaceutical agents from natural sources .
- Insect Behavior Modification : A study demonstrated that the introduction of sesquiterpenes into tomato plants significantly altered the behavior of the potato aphid (Macrosiphum euphorbiae), leading to decreased feeding and reproduction rates. This suggests that metabolic engineering can effectively enhance plant defenses against pests .
Summary of Findings
| Property | Description | Potential Application |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Development of new antimicrobial agents |
| Insecticidal | Deterrent for agricultural pests | Eco-friendly pest control solutions |
| Anti-inflammatory | Modulation of inflammatory responses | Therapeutics for inflammatory diseases |
| Cytotoxicity | Induces cell death in certain cancer cells | Cancer treatment strategies |
| Plant Growth Regulation | Influences growth and development | Improved crop yields |
Propriétés
Numéro CAS |
15438-93-4 |
|---|---|
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
(1S,5S,6S)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane |
InChI |
InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6,13-14H,3,5,7-10H2,1-2,4H3/t13-,14-,15-/m0/s1 |
Clé InChI |
DGZBGCMPRYFWFF-KKUMJFAQSA-N |
SMILES |
CC(=CCCC1(C2CCC(=C)C1C2)C)C |
SMILES isomérique |
CC(=CCC[C@]1([C@H]2CCC(=C)[C@@H]1C2)C)C |
SMILES canonique |
CC(=CCCC1(C2CCC(=C)C1C2)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















